molecular formula C10H9NO B1611177 3-(2-Oxopropyl)benzonitrile CAS No. 73013-50-0

3-(2-Oxopropyl)benzonitrile

Cat. No. B1611177
CAS RN: 73013-50-0
M. Wt: 159.18 g/mol
InChI Key: XECXKMQLEFHQHM-UHFFFAOYSA-N
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Description

3-(2-Oxopropyl)benzonitrile is a semi-aromatic compound1. It has a molecular formula of C10H9NO23 and a molecular weight of 159.192.



Synthesis Analysis

The compound can be synthesized by reacting 3-bromopropiophenone with potassium cyanide, followed by hydrolysis of the nitrile group1. Other methods of synthesis include the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C4. A green synthesis method using ionic liquid as the recycling agent has also been proposed5.



Molecular Structure Analysis

The InChI code for 3-(2-Oxopropyl)benzonitrile is 1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H32. The compound contains 9 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom3.



Chemical Reactions Analysis

The specific chemical reactions involving 3-(2-Oxopropyl)benzonitrile are not explicitly mentioned in the search results. However, it’s known that benzonitriles can be prepared from benzaldehyde and hydroxylamine hydrochloride6.



Physical And Chemical Properties Analysis

3-(2-Oxopropyl)benzonitrile is a solid at room temperature2. It has a purity of 95%2. The compound should be stored in a refrigerator2.


Scientific Research Applications

Solar Energy

  • Dye Sensitized Solar Cells (DSSCs) : A study by Latini et al. (2014) demonstrated the effectiveness of benzonitrile as an electrolyte solvent in DSSCs. The low vapor pressure of benzonitrile contributes to the long-term stability of these cells, achieving efficiency values around 8% for over 1300 hours.

Chemical Synthesis

  • Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Farag, Dawood, and Kandeel (1997) explored the reaction of benzonitrile derivatives to create novel thiadiazole derivatives, showcasing its utility in synthesizing complex organic compounds (Farag, Dawood, & Kandeel, 1997).

Organic Chemistry

  • Photocarboxylation : Meng et al. (2019) reported a metal-free, visible-light-mediated carboxylation of benzylic C–H bonds with CO2, utilizing benzonitrile derivatives. This innovative method can be used for synthesizing various drugs (Meng et al., 2019).

Medical and Biological Applications

  • Fluorescent Probes : Dong et al. (2016) developed a ratiometric fluorescent H2O2 probe using a benzonitrile derivative. This probe is useful for near-infrared and two-photon imaging in living cells and animal models (Dong et al., 2016).

Environmental Studies

  • Fungal Degradation : Harper (1977) investigated the enzymatic degradation of benzonitrile by Fusarium solani, providing insights into the biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Chaouiki et al. (2018) studied the use of benzonitrile derivatives as corrosion inhibitors for mild steel, showcasing their utility in industrial applications (Chaouiki et al., 2018).

Battery Technology

  • Lithium-Ion Batteries : Huang et al. (2014) utilized benzonitrile derivatives as an electrolyte additive for improving the cyclic stability of high voltage lithium-ion batteries (Huang et al., 2014).

Safety And Hazards

Future Directions

The future directions for the research and application of 3-(2-Oxopropyl)benzonitrile are not explicitly mentioned in the search results. However, given its chemical properties and synthesis methods, it could potentially be used in various chemical reactions and processes.


properties

IUPAC Name

3-(2-oxopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECXKMQLEFHQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538061
Record name 3-(2-Oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxopropyl)benzonitrile

CAS RN

73013-50-0
Record name 3-(2-Oxopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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